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DSPE-PEG36-mal

Cat. No.: B12425737
M. Wt: 2528.1 g/mol
InChI Key: UTQGYDLGNOWDNO-LUZCCYEVSA-N
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Description

Evolution of PEGylated Phospholipids (B1166683) in Nanomaterials Science

The concept of PEGylation, the process of attaching PEG chains to molecules and surfaces, dates back to the 1970s. nih.gov In the realm of nanomaterials, the use of PEGylated phospholipids has been a transformative development. The hydrophilic and flexible nature of the PEG chains creates a "stealth" effect, enabling nanoparticles to evade the body's immune system and prolonging their circulation time in the bloodstream. biochempeg.cominterchim.fracs.org This extended circulation is crucial for enhancing the delivery of therapeutic agents to target tissues. acs.org The evolution from simple liposomes to PEGylated, or "stealth," liposomes marked a significant milestone in drug delivery, leading to the development of clinically successful formulations. nih.govnews-medical.net The versatility of PEGylated phospholipids allows for their use in various nanoparticle formulations, including liposomes, solid lipid nanoparticles, and lipid-polymer hybrid nanoparticles. acs.org

Significance of Maleimide (B117702) Functionalization in Bioconjugation

The maleimide group is a highly valuable functional group in the field of bioconjugation. nih.gov Its significance lies in its ability to react specifically and efficiently with thiol (sulfhydryl) groups, which are present in the amino acid cysteine. cd-bioparticles.com This reaction, known as a Michael addition, forms a stable covalent thioether bond. axispharm.com The high selectivity of the maleimide-thiol reaction allows for the precise attachment of biomolecules, such as peptides, antibodies, and other proteins, to the surface of nanoparticles. pharmiweb.commedchemexpress.com This targeted functionalization is essential for developing drug delivery systems that can specifically recognize and bind to diseased cells, thereby increasing therapeutic efficacy and minimizing off-target effects. axispharm.com The reaction proceeds readily under mild, physiological conditions (pH 6.5-7.5), which is crucial for maintaining the integrity and activity of the biomolecules being conjugated. axispharm.combroadpharm.com

Overview of DSPE-PEG-Maleimide as a Versatile Building Block in Biomedical Research

DSPE-PEG-maleimide, including the specific DSPE-PEG36-mal variant, represents a powerful convergence of the beneficial properties of its constituent parts. The DSPE portion serves as a hydrophobic anchor, allowing for stable incorporation into the lipid bilayer of nanoparticles. pharmiweb.cominterchim.fr The PEG spacer provides the "stealth" characteristics that enhance circulation time and stability. biochempeg.com Finally, the terminal maleimide group offers a reactive handle for the covalent attachment of a wide range of targeting ligands. creativepegworks.comavantiresearch.com

This modular design makes DSPE-PEG-maleimide a highly versatile tool in biomedical research. It is extensively used in the development of targeted drug delivery systems for cancer therapy, where nanoparticles are functionalized with antibodies or peptides that recognize tumor-specific antigens. medchemexpress.comrsc.org It is also employed in the creation of nanocarriers for gene therapy, including the delivery of siRNA and mRNA. sigmaaldrich.comfrontiersin.org The ability to precisely engineer the surface of nanoparticles with specific biomolecules has opened up new avenues for personalized medicine and advanced diagnostics. pharmiweb.com

Table 1: Key Properties of DSPE-PEG-Maleimide

Property Description
Structure Composed of a DSPE lipid anchor, a PEG spacer, and a maleimide functional group. biochempeg.compharmiweb.com
Functionality The DSPE component allows for insertion into lipid bilayers, the PEG chain provides "stealth" properties, and the maleimide group enables conjugation to thiol-containing molecules. pharmiweb.comcreativepegworks.cominterchim.fr
Reactivity The maleimide group reacts specifically with thiol groups via a Michael addition reaction to form a stable thioether bond. axispharm.com
Solubility Soluble in organic solvents like chloroform (B151607) and dimethylformamide (DMF), and can be incorporated into aqueous nanoparticle formulations. creativepegworks.com

| Applications | Widely used in targeted drug delivery, gene therapy, and the development of advanced biomaterials. medchemexpress.comrsc.orgsigmaaldrich.com |

Table 2: Research Findings on DSPE-PEG-Maleimide Applications

Research Area Finding
Targeted Drug Delivery DSPE-PEG-maleimide is used to conjugate antibodies and peptides to liposomes for targeted delivery to cancer cells. medchemexpress.comrsc.org
Gene Delivery Utilized in the formulation of lipid nanoparticles for the delivery of siRNA and mRNA. sigmaaldrich.comfrontiersin.org
Nanoparticle Functionalization Enables the surface modification of various nanoparticles to enhance their biocompatibility and targeting capabilities. illinois.edu
PROTAC Technology This compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C121H232N3O48P B12425737 DSPE-PEG36-mal

Properties

Molecular Formula

C121H232N3O48P

Molecular Weight

2528.1 g/mol

IUPAC Name

[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C121H232N3O48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-119(128)169-113-115(172-120(129)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)114-171-173(131,132)170-42-39-123-121(130)168-112-111-167-110-109-166-108-107-165-106-105-164-104-103-163-102-101-162-100-99-161-98-97-160-96-95-159-94-93-158-92-91-157-90-89-156-88-87-155-86-85-154-84-83-153-82-81-152-80-79-151-78-77-150-76-75-149-74-73-148-72-71-147-70-69-146-68-67-145-66-65-144-64-63-143-62-61-142-60-59-141-58-57-140-56-55-139-54-53-138-52-51-137-50-49-136-48-47-135-46-45-134-44-43-133-41-38-122-116(125)37-40-124-117(126)35-36-118(124)127/h35-36,115H,3-34,37-114H2,1-2H3,(H,122,125)(H,123,130)(H,131,132)/t115-/m0/s1

InChI Key

UTQGYDLGNOWDNO-LUZCCYEVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Synthesis and Chemical Modification Methodologies for Dspe Peg Maleimide

Synthetic Pathways for DSPE-PEG-Maleimide Conjugates

Two primary synthetic routes have been successfully established for the production of DSPE-PEG-Maleimide. nih.gov These pathways differ in their choice of precursors and intermediate compounds, but both culminate in the formation of the desired lipid-polymer conjugate.

One common method begins with an amine-terminated DSPE-PEG conjugate (DSPE-PEG-NH2) as the precursor. nih.gov In this approach, the primary amino group at the distal end of the PEG chain is reacted with a maleimide-containing acylating agent. A frequently used reagent for this purpose is N-succinimidyl-3-(N-maleimido)-propionate or a similar N-hydroxysuccinimide (NHS) ester of a maleimido-alkanoic acid. nih.govresearchgate.net

The reaction is typically carried out in a mixture of organic solvents, such as dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF), in the presence of a tertiary amine base like triethylamine (B128534) (TEA). nih.govresearchgate.net The triethylamine acts as a catalyst and acid scavenger, facilitating the nucleophilic attack of the DSPE-PEG-NH2 on the NHS ester, which leads to the formation of a stable amide bond and release of N-hydroxysuccinimide. researchgate.netresearchgate.net The final product, DSPE-PEG-Maleimide, is then isolated from the reaction mixture. researchgate.net

A specific example involves dissolving amino-PEG2000-DSPE and N-succinimidyl-3-maleimidopropionate in a solution of CH2Cl2 and DMF, followed by the addition of triethylamine. researchgate.net

An alternative and equally effective synthetic strategy involves the use of a heterobifunctional PEG derivative that is pre-functionalized with both the maleimide (B117702) group and an active ester. nih.gov A key intermediate in this pathway is ω-(β-[N-maleimido])-PEG-α-succinimidyl carboxylate (Mal-PEG-SC). nih.govresearchgate.net This reagent has a maleimide group at one end and a succinimidyl carbonate or similar activated ester at the other. nih.govbiochempeg.com

In this method, the Mal-PEG-SC intermediate is reacted directly with the primary amine of the DSPE phospholipid. nih.gov The reaction is conducted in an organic solvent, such as chloroform (B151607), with triethylamine added to facilitate the formation of a stable urethane (B1682113) or amide linkage between the DSPE and the PEG chain. nih.gov This pathway offers the advantage of building the final conjugate by attaching the pre-functionalized PEG to the lipid anchor in a single step. researchgate.net

Table 1: Comparison of Primary Synthetic Pathways for DSPE-PEG-Maleimide

FeatureAmine-PEG-DSPE Precursor MethodMal-PEG-SC Intermediate Method
Starting Lipid Precursor DSPE-PEG-AmineDSPE
Starting PEG Reagent N-succinimidyl-3-(N-maleimido)-propionateω-(β-[N-maleimido])-PEG-α-succinimidyl carboxylate (Mal-PEG-SC)
Key Reaction Acylation of the terminal amine on PEG with a maleimide-NHS ester.Acylation of the DSPE amine with the succinimidyl ester of Mal-PEG-SC.
Common Solvents Dichloromethane (CH2Cl2), Dimethylformamide (DMF) nih.govresearchgate.netChloroform nih.gov
Catalyst/Base Triethylamine (TEA) nih.govresearchgate.netTriethylamine (TEA) nih.gov

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, forming a stable thioether bond via a Michael addition reaction. smolecule.com However, the stability of the maleimide ring itself is sensitive to reaction conditions, particularly pH. To ensure the integrity of the maleimide group for subsequent conjugation, reaction parameters must be carefully controlled.

The maleimide-thiol conjugation is most efficient and specific at a near-neutral pH, typically between 6.5 and 7.5. smolecule.cominterchim.fr Under these conditions, the thiol group is sufficiently nucleophilic to react with the maleimide double bond, while minimizing side reactions. At higher pH values, the maleimide ring becomes susceptible to hydrolysis, opening the ring and rendering it unreactive towards thiols. nih.gov Furthermore, at alkaline pH, amines can also react with maleimides. Conversely, at acidic pH (below 6.5), the rate of the desired thiol-maleimide reaction decreases significantly. researchgate.net

Optimizing the molar ratio of the maleimide-functionalized lipid to the thiol-containing molecule is also crucial for maximizing conjugation efficiency. researchgate.net Studies have shown that an excess of maleimide groups may be required to drive the reaction to completion, with optimal maleimide-to-thiol molar ratios varying from 2:1 to 26:1 depending on the specific reactants. researchgate.netrsc.org Reaction times are typically in the range of 30 minutes to a few hours at room temperature. researchgate.net

Table 2: Optimized Conditions for Maleimide-Thiol Conjugation

ParameterRecommended ConditionRationaleSource(s)
pH 6.5 - 7.5Maximizes thiol reactivity while minimizing maleimide hydrolysis. smolecule.comnih.govresearchgate.net
Temperature Room Temperature (approx. 25°C)Sufficient for reaction; avoids thermal degradation. researchgate.netnih.gov
Molar Ratio Excess maleimide (e.g., 2:1 to 26:1 maleimide:thiol)Drives conjugation reaction to completion. researchgate.netrsc.org
Buffer Phosphate (B84403) buffer (e.g., PBS) or HEPESMaintains stable pH in the optimal range. nih.govresearchgate.net
Reaction Time 30 minutes - 24 hoursAllows for completion of the conjugation. researchgate.netnih.gov

ω-(β-[N-maleimido])-PEG-α-succinimidyl Carboxylate (Mal-PEG-SC) Intermediate Strategies

Post-Synthetic Purification Techniques

Following synthesis, purification of DSPE-PEG-Maleimide is essential to remove unreacted starting materials, by-products, and solvents. The purity of the final product is critical for its performance in forming drug delivery systems and for the efficiency of subsequent conjugation reactions.

Chromatography is the primary method for purifying and analyzing DSPE-PEG-Maleimide. Due to the amphiphilic nature and polymeric character of the compound, several different chromatographic techniques are employed.

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. It is effective for removing small molecule impurities, such as unreacted maleimide reagents or N-hydroxysuccinimide, from the much larger DSPE-PEG-Maleimide conjugate. Sephadex G-50, a cross-linked dextran (B179266) gel, is a common stationary phase for this purpose. researchgate.net SEC can also be used to confirm the successful incorporation of the lipid conjugate into liposomes.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for separating the desired product from precursors and certain by-products. nih.govacs.org A C18 column is frequently used, with a mobile phase consisting of a gradient of an organic solvent (like methanol (B129727) or isopropanol) and an aqueous buffer (such as ammonium (B1175870) acetate). Detection is often performed using an Evaporative Light Scattering Detector (ELSD), which is well-suited for lipid analysis.

Table 3: Chromatographic Purification and Analysis Methods for DSPE-PEG-Maleimide

MethodStationary Phase (Example)Mobile Phase (Example)PurposeSource(s)
Size Exclusion Chromatography (SEC)Sephadex G-50Phosphate Buffered Saline (PBS)Removal of small molecule impurities; analysis of liposome (B1194612) incorporation. researchgate.net
Reversed-Phase HPLC (RP-HPLC)C18 Column (2.6 µm, 100 Å)Gradient of Methanol/Water and Methanol/Isopropanol with Ammonium Acetate buffer (pH 6.4)High-resolution purification; quantification of active product.
Thin-Layer Chromatography (TLC)Silica GelChloroform/Methanol/Water (e.g., 90:18:2)Monitoring reaction progress and confirming linkage.

A significant challenge in the synthesis and handling of DSPE-PEG-Maleimide is the susceptibility of its chemical bonds to hydrolysis. Both the ester linkages in the DSPE anchor and the phosphodiester bond can be cleaved under harsh acidic or basic conditions. nih.govresearchgate.net The maleimide ring itself is also prone to hydrolysis at pH values above 7.5. nih.gov

A key strategy to prevent hydrolysis is to maintain a neutral pH throughout the synthesis and purification process. nih.govacs.org When conjugating peptides that have been synthesized using solid-phase methods, it is crucial to avoid exposing the DSPE-PEG conjugate to the strong acidic conditions, such as trifluoroacetic acid (TFA) cocktails, that are used to cleave the peptide from the resin. nih.govresearchgate.net Such exposure leads to the rapid hydrolysis of the fatty acid esters of DSPE. nih.govresearchgate.net The recommended approach is to first cleave and purify the peptide, and then perform the conjugation to DSPE-PEG-Maleimide in a neutral buffered solution (e.g., sodium phosphate buffer, pH 7.4). nih.govacs.org

During purification by RP-HPLC, which may use acidic mobile phases containing formic acid, it is important to minimize the risk of hydrolysis. nih.gov This can be achieved by performing the chromatography at reduced temperatures (e.g., 25°C instead of 60°C) and immediately neutralizing the collected fractions with a buffer. nih.govacs.org Rapid removal of solvents by rotary evaporation and lyophilization also helps to preserve the integrity of the molecule. acs.org

Chromatographic Separation Methods

Advanced Spectroscopic and Chromatographic Characterization of Synthesized DSPE-PEG-Maleimide

The precise characterization of DSPE-PEG-Maleimide is paramount to ensure its purity, structural integrity, and functionality, which are critical for its performance in subsequent applications. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Maleimide Moiety Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the molecular structure of DSPE-PEG-Maleimide. Specifically, ¹H NMR is instrumental in confirming the presence and integrity of the maleimide group.

The characteristic signal for the protons on the maleimide ring typically appears in a specific region of the ¹H NMR spectrum. For instance, a peak at approximately 6.68 ppm is indicative of the maleimide group's protons. researchgate.net The disappearance of this characteristic peak after a conjugation reaction, such as with a thiol-containing molecule like transferrin, confirms the successful reaction between the maleimide group and the thiol group. researchgate.net Furthermore, other key structural components of the molecule can be identified. For example, the long fatty acid chains of the DSPE portion exhibit signals around 0.85 ppm (for the terminal methyl groups) and 1.24 ppm (for the methylene (B1212753) groups), while the repeating ethylene (B1197577) glycol units of the PEG linker show a prominent signal around 3.52 ppm. researchgate.net The presence and correct integration of these signals provide a comprehensive structural confirmation of the synthesized DSPE-PEG-Maleimide. researchgate.netmedchemexpress.com

Proton Type Typical Chemical Shift (ppm) Reference
Maleimide Protons~6.68 researchgate.net
PEG Methylene Protons~3.52 researchgate.net
DSPE Methylene Protons~1.24 researchgate.net
DSPE Methyl Protons~0.85 researchgate.net

Mass Spectrometry (MS) for Molecular Weight Verification and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and assessing the purity of DSPE-PEG-Maleimide. Due to the polydisperse nature of the PEG component, DSPE-PEG-Maleimide exists as a distribution of molecules with varying molecular weights.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently employed for this analysis. The resulting spectrum shows a distribution of peaks, with each peak separated by 44 Da, corresponding to the mass of a single ethylene glycol monomer unit (-CH₂CH₂O-). researchgate.netnih.gov This pattern is a hallmark of PEGylated molecules. The average molecular weight of the DSPE-PEG-Maleimide can be determined from this distribution. For example, a DSPE-PEG-Maleimide with a PEG molecular weight of approximately 2000 Da will show a distribution centered around 2.9-3.0 kDa. researchgate.netresearchgate.net

Following a conjugation reaction with a thiol-containing peptide or protein, the mass spectrum will show a shift to a higher molecular weight, corresponding to the mass of the conjugated molecule. nih.govresearchgate.net The disappearance or significant reduction of the original DSPE-PEG-Maleimide peak distribution provides evidence of a successful conjugation reaction. nih.govresearchgate.net Electrospray ionization mass spectrometry (ESI-MS) can also be used to detect hydrolysis byproducts, which can occur under certain conditions and lead to impurities. nih.gov

Compound Average Molecular Weight (Da) Analytical Technique Reference
DSPE-PEG2000-Maleimide~2900 - 3056.1MALDI-TOF MS researchgate.netresearchgate.net
DSPE-PEG1000-Maleimide~1479.87MALDI-TOF MS researchgate.net
DSPE-PEG5000~5000Certificate of Analysis medchemexpress.com
DSPE-PEG3400~3400Certificate of Analysis medchemexpress.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of the synthesis and conjugation reactions of DSPE-PEG-Maleimide. By spotting the reaction mixture on a TLC plate and developing it with an appropriate mobile phase, the separation of reactants and products can be visualized.

For instance, in the conjugation of DSPE-PEG-Maleimide to a peptide, the starting materials (DSPE-PEG-Maleimide and the peptide) will have distinct retention factors (Rf values). tandfonline.com As the reaction proceeds, a new spot corresponding to the DSPE-PEG-peptide conjugate will appear, and the intensity of the starting material spots will decrease. The reaction is considered complete when the spot for the limiting reactant (e.g., DSPE-PEG-Maleimide) is no longer visible. tandfonline.com A common mobile phase for this analysis consists of a mixture of chloroform, methanol, and water. tandfonline.com The separated spots can be visualized using methods such as iodine vapor staining. tandfonline.com

Compound TLC Observation Mobile Phase Example Reference
DSPE-PEG-MaleimideVisible spot before reactionChloroform:Methanol:Water (90:18:2 v/v) tandfonline.com
PeptideVisible spot before reactionChloroform:Methanol:Water (90:18:2 v/v) tandfonline.com
DSPE-PEG-Peptide ConjugateNew spot appears during reactionChloroform:Methanol:Water (90:18:2 v/v) tandfonline.com
Completion of ReactionDisappearance of DSPE-PEG-Maleimide spotChloroform:Methanol:Water (90:18:2 v/v) tandfonline.com

High-Performance Liquid Chromatography (HPLC) for Purity and Conjugation Efficiency Determination

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of DSPE-PEG-Maleimide and to quantify the efficiency of conjugation reactions. Reversed-phase HPLC (RP-HPLC) is commonly used for this purpose.

The purity of DSPE-PEG-Maleimide can be assessed by analyzing the chromatogram for the presence of any impurity peaks. Purity levels of ≥90% or higher are often reported for commercially available DSPE-PEG-Maleimide. medchemexpress.com

HPLC is also crucial for determining the conjugation efficiency. By analyzing the reaction mixture, the amount of unreacted starting material (e.g., a peptide) can be quantified by measuring the area of its corresponding peak in the chromatogram. tandfonline.com This allows for the indirect calculation of the amount of conjugated product formed. In some cases, conjugation efficiencies of up to 100% have been reported. tandfonline.com Various detectors can be used with HPLC, including UV detectors and evaporative light scattering detectors (ELSD). tandfonline.com The choice of mobile phase and column (e.g., a C18 column) is critical for achieving good separation. tandfonline.com

Analysis Type HPLC Method Key Findings Reference
Purity AssessmentRP-HPLCPurity ≥90% bio-techne.com
Conjugation EfficiencyRP-HPLCUp to 100% efficiency determined by quantifying unreacted peptide tandfonline.com
Separation of ComponentsRP-HPLC with ELSDSeparation of DSPE-PEG-Maleimide from other components
Quantification of ConjugationHPLCNo significant peak for free RGD after conjugation, indicating successful coupling medsci.org

Bioconjugation Chemistry and Mechanisms Involving Dspe Peg Maleimide

Fundamentals of Maleimide-Thiol Michael Addition Reaction

The core of DSPE-PEG-Maleimide's utility in bioconjugation lies in the Michael addition reaction between its maleimide (B117702) group and a thiol (sulfhydryl) group from a targeting moiety. This reaction forms a stable thioether bond, effectively linking the lipid nanoparticle to the desired biological ligand. nih.gov

The reaction between a maleimide and a thiol is highly dependent on pH. thermofisher.com The optimal pH range for this reaction is between 6.5 and 7.5. thermofisher.com Within this range, the thiol group is partially deprotonated to the more nucleophilic thiolate anion, which readily attacks the electron-deficient double bond of the maleimide ring. At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. nih.govresearchgate.net

However, the stability of the maleimide group itself is also pH-sensitive. At pH values above 8.5, the rate of hydrolysis of the maleimide ring to a non-reactive maleamic acid increases significantly. thermofisher.com This hydrolysis competes with the desired thiol conjugation. Conversely, at acidic pH levels below 6.5, the concentration of the reactive thiolate species decreases, slowing down the conjugation reaction. nih.gov Therefore, maintaining the pH within the optimal 6.5-7.5 range is crucial for efficient and specific conjugation. thermofisher.com

The kinetics of the maleimide-thiol reaction are also influenced by the specific structures of the reacting molecules. For instance, the pKa of the thiol group plays a significant role; thiols with lower pKa values will have a higher concentration of the reactive thiolate anion at a given pH, leading to faster reaction rates. udel.edu Additionally, electron-withdrawing substituents on the maleimide ring can increase its electrophilicity and reaction rate. nih.gov

Table 1: Factors Influencing Maleimide-Thiol Reaction Kinetics

FactorEffect on Reaction RateOptimal Condition
pH Increases with pH up to ~7.5, then hydrolysis dominates6.5 - 7.5 thermofisher.com
Thiol pKa Decreases with higher pKaLower pKa preferred udel.edu
Maleimide Substituents Increases with electron-withdrawing groupsDependent on specific application needs nih.gov
Temperature Increases with temperatureRoom temperature is often sufficient biosyn.comresearchgate.net
Reactant Concentration Increases with higher concentrationsOptimized for specific reactants biosyn.comresearchgate.net

The high specificity of the maleimide-thiol reaction is a key advantage for bioconjugation. nih.govresearchgate.net Under the optimal pH range of 6.5-7.5, maleimides show a strong preference for reacting with thiols over other nucleophilic functional groups commonly found in biological molecules, such as amines. nih.gov This selectivity allows for the site-specific modification of proteins and peptides at cysteine residues, which contain thiol groups. biosyn.com

While the reaction is highly specific, some side reactions can occur. As mentioned, at higher pH, the reaction with amines becomes more competitive. Additionally, the resulting thiosuccinimide adduct can undergo a retro-Michael reaction, leading to the potential for thiol exchange with other thiol-containing molecules like glutathione, which is abundant in biological systems. udel.educreativepegworks.com Another potential side reaction is the formation of a thiazine (B8601807) rearrangement when the maleimide reacts with an N-terminal cysteine. nih.gov Despite these potential side reactions, the maleimide-thiol coupling remains a robust and widely used method for the specific attachment of targeting ligands to lipid nanoparticles. nih.govresearchgate.net

Reaction Kinetics and pH Sensitivity of Maleimide Group

Conjugation Protocols for DSPE-PEG-Maleimide with Targeting Moieties

The general protocol for conjugating a thiol-containing targeting moiety to DSPE-PEG-Maleimide functionalized liposomes or nanoparticles involves several key steps. First, the DSPE-PEG-Maleimide is incorporated into the lipid formulation during the nanoparticle preparation process or post-inserted into pre-formed liposomes. encapsula.comencapsula.com

The thiol-containing ligand (e.g., a reduced antibody or a thiolated peptide) is then added to the maleimide-functionalized nanoparticles in a buffer with a pH between 6.5 and 7.5. biosyn.comtocris.com The reaction is typically carried out at room temperature for a period ranging from 30 minutes to several hours. biosyn.comresearchgate.net The molar ratio of maleimide to the targeting ligand is a critical parameter that needs to be optimized to achieve the desired conjugation efficiency. biosyn.comresearchgate.net Molar ratios of maleimide to thiol can range from 2:1 to 20:1. biosyn.comresearchgate.net

After the reaction is complete, any unreacted maleimide groups can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol. thermofisher.com The final conjugated nanoparticles are then purified to remove any unreacted ligand and quenching agent, typically through methods like dialysis or size exclusion chromatography. lumiprobe.comtocris.com

For example, a protocol for conjugating an antibody to DSPE-PEG-Maleimide containing liposomes might involve:

Hydrating a dried film of DSPE-PEG-Maleimide with a suitable buffer to form micelles. encapsula.comencapsula.com

Incubating the micellar solution with the reduced antibody at a specific molar ratio (e.g., 3:1 lipid to protein) under an inert atmosphere for several hours at room temperature. encapsula.comencapsula.com

The resulting antibody-conjugated micelles can then be mixed with pre-formed liposomes, allowing the DSPE-PEG-antibody conjugate to insert into the liposome (B1194612) bilayer (post-insertion method). encapsula.comencapsula.com

Covalent Attachment to Peptides

The maleimide group of DSPE-PEG-mal readily reacts with the sulfhydryl (-SH) group of cysteine residues within peptides, making it a widely used method for surface functionalization of nanocarriers. This strategy has been employed to attach a variety of targeting and therapeutic peptides.

iRGD: The tumor-penetrating peptide iRGD, which contains a cysteine residue, is conjugated to DSPE-PEG-maleimide through a maleimide-thiol reaction. avantiresearch.com This creates an iRGD-conjugated lipid that can be incorporated into liposomes or micelles, facilitating cellular uptake and enhancing antitumor effects. avantiresearch.comtandfonline.com

Fasudil: To target pulmonary arteries, the peptide CAR is conjugated to DSPE-PEG-maleimide. tandfonline.comthermofisher.com The free thiol group on a cysteine residue of the CAR peptide reacts with the maleimide group on the DSPE-PEG derivative. tandfonline.com This peptide-micelle hybrid containing Fasudil has shown prolonged circulation and retention in the lungs. thermofisher.com

PCSK9-Tetanus peptide: An immunogenic fused peptide, IFPT (Immunogenic Fused PCSK9-Tetanus), is designed with an N-terminal cysteine residue to facilitate conjugation. dovepress.comobgynkey.comresearchgate.netnih.gov The thiol group of this cysteine reacts with the pyrrole (B145914) group of DSPE-PEG-maleimide to form a stable thioether bond. dovepress.comresearchgate.netnih.gov This covalent linkage is typically achieved by reacting the peptide and the lipid in a DMSO/chloroform (B151607) solution. dovepress.comresearchgate.netnih.gov The molar ratio of peptide to DSPE-PEG-mal is a critical parameter, with ratios of 1.2:1 being reported. dovepress.comresearchgate.netnih.gov

HER2/neu-derived peptides: Peptides derived from the HER2/neu protein, such as P5, P435, and Gp2, have been successfully conjugated to DSPE-PEG-maleimide for vaccine development. obgynkey.comhksmp.comnih.govdovepress.comnih.gov The conjugation occurs via the thioether bond formed between a terminal cysteine on the peptide and the maleimide group of the lipid. hksmp.comnih.gov This covalent attachment has been shown to enhance the incorporation of the peptide into liposomes. obgynkey.com

NGR (Asn-Gly-Arg): The tumor-targeting peptide NGR, which homes to CD13 expressed on tumor vasculature, is conjugated to DSPE-PEG-maleimide. nih.govsigmaaldrich.com The synthesis involves reacting the sulfhydryl group of the NGR peptide with the maleimide group of DSPE-PEG-mal, often in an organic solvent like DMF with triethylamine (B128534). nih.gov

PSP (Photon-sensitive peptide): Photosensitive peptides have also been conjugated using this chemistry. The sulfhydryl group of the PSP peptide is reacted with DSPE-PEG-maleimide to form the desired conjugate. nih.gov

PeptideConjugation DetailsMolar Ratio (Peptide:Lipid)SolventReference
iRGD Thiol-maleimide reaction with cysteine-modified iRGD.Not specifiedNot specified avantiresearch.comtandfonline.com
CAR (for Fasudil delivery) Reaction between thiol group on CAR peptide and maleimide on DSPE-PEG.Not specifiedPBS tandfonline.com
PCSK9-Tetanus (IFPT) Thioether bond formation between N-terminal cysteine and maleimide.1.2:1DMSO/Chloroform dovepress.comresearchgate.netnih.gov
HER2/neu-derived Covalent bond between terminal cysteine and maleimide.1:1.2Chloroform:DMSO (1:1) hksmp.comnih.gov
NGR Thiolene "click" reaction between sulfhydryl group and maleimide.1:1DMF with triethylamine nih.gov
PSP Thiolene "click" reaction between sulfhydryl group and maleimide.1:1DMF with triethylamine nih.gov

Covalent Attachment to Proteins

The thiol-maleimide reaction is also a robust method for attaching larger proteins to the surface of nanocarriers.

Human Hemoglobin: To create hemoglobin-conjugated liposomes, human hemoglobin (Hb) is first thiolated using a reagent like 2-iminothiolane (B1205332), which introduces free thiol groups onto the protein's surface by reacting with lysine (B10760008) residues. These thiolated Hb molecules can then react with the maleimide groups present on DSPE-PEG-mal incorporated into liposomes, forming a covalent linkage. SDS-PAGE analysis can confirm the conjugation, showing bands corresponding to unmodified and lipid-conjugated Hb subunits.

Fab' Fragments: Fab' fragments of antibodies, which possess a free thiol group in their hinge region, are ideal for conjugation to DSPE-PEG-maleimide. This site-specific conjugation ensures a uniform orientation of the fragment on the nanoparticle surface. The process often involves the reduction of Fab' dimers to generate the reactive thiol group. The conjugation reaction is typically performed by mixing the reduced Fab' with micelles containing DSPE-PEG-maleimide.

ProteinConjugation StrategyKey FeaturesReference
Human Hemoglobin Thiolation of Hb with 2-iminothiolane followed by reaction with DSPE-PEG-maleimide.Covalent attachment to the liposome surface.
Fab' Fragments Reduction of Fab' dimers to expose a hinge-region thiol, followed by reaction with DSPE-PEG-maleimide.Site-specific conjugation leading to oriented attachment.

Covalent Attachment to Antibodies

Whole antibodies or their fragments can be attached to DSPE-PEG-maleimide-functionalized surfaces to create immunoliposomes for targeted therapy.

Anti-EGFR: For the conjugation of anti-EGFR antibodies, the antibody is often thiolated using a reagent such as Traut's reagent (2-iminothiolane) to introduce sulfhydryl groups. These thiolated antibodies are then incubated with liposomes containing DSPE-PEG-maleimide, allowing the formation of a stable thioether bond. This method has been shown to be more effective for siRNA delivery in hepatocellular carcinoma cells compared to other conjugation chemistries. The conjugation efficiency can be influenced by the molar ratio of the antibody to the maleimide-lipid.

AntibodyConjugation StrategyKey FindingsReference
Anti-EGFR Thiolation of the antibody followed by reaction with DSPE-PEG-maleimide on liposomes.More effective for siRNA delivery than other linkers; conjugation is dependent on molar ratios.
Anti-OTR Information on conjugation with DSPE-PEG-maleimide is not available in the reviewed literature.Other chemistries like carbodiimide (B86325) coupling with DSPE-PEG-COOH have been used. hksmp.com

Covalent Attachment to Aptamers

Aptamers, which are single-stranded DNA or RNA molecules, can be chemically modified to incorporate a thiol group, making them suitable for conjugation with DSPE-PEG-maleimide. avantiresearch.comnih.gov

The process typically involves a thiol-modified aptamer reacting with DSPE-PEG-maleimide to form a stable thioether linkage. For instance, a 5'-thiol-modified aptamer can be conjugated to DSPE-PEG-maleimide by first cleaving any disulfide bonds with a reducing agent like TCEP. The reaction is often carried out overnight. The resulting aptamer-lipid conjugate can then be purified, for example, by dialysis. This method allows for the creation of aptamer-functionalized liposomes and micelles for targeted drug delivery.

Aptamer TypeConjugation ProtocolPurificationReference
Thiol-modified DNA/RNA Reaction of 5'-thiol-modified aptamer with DSPE-PEG-maleimide. Often requires initial reduction of disulfide bonds.Dialysis

Assessment of Conjugation Efficiency and Active Maleimide Content

To ensure the quality and efficacy of the final bioconjugate, it is crucial to quantify the amount of active maleimide on the nanocarrier surface and to validate the successful conjugation of the targeting ligand.

Ellman's Assay for Thiol and Maleimide Quantification

Ellman's assay is a colorimetric method widely used for the quantification of free thiol groups. hksmp.comsigmaaldrich.com It can also be used indirectly to determine the amount of active maleimide groups. hksmp.comsigmaaldrich.com

The indirect Ellman's assay involves reacting the maleimide-containing sample with a known excess concentration of a thiol-containing compound, such as L-cysteine. hksmp.com The maleimide groups will react with the thiols. After the reaction is complete, Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) is added. hksmp.com DTNB reacts with the remaining, unreacted thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a maximum absorbance at 412 nm. By measuring the absorbance and comparing it to a standard curve of the thiol compound, the amount of unreacted thiol can be determined. hksmp.com The amount of active maleimide is then calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added. hksmp.com This method is valuable for in-process control during the preparation of functionalized liposomes.

AssayPrincipleApplication in DSPE-PEG-mal SystemsReference
Indirect Ellman's Assay Colorimetric quantification of unreacted thiols after incubation with a maleimide sample.Determination of active maleimide groups on liposomes and other nanoparticles. hksmp.comsigmaaldrich.com

Spectroscopic and Chromatographic Validation of Conjugates

A variety of spectroscopic and chromatographic techniques are employed to confirm the successful conjugation of biomolecules to DSPE-PEG-maleimide.

High-Performance Liquid Chromatography (HPLC): HPLC is frequently used to assess conjugation efficiency by quantifying the amount of unconjugated peptide or other ligand remaining in the reaction mixture. obgynkey.comresearchgate.nethksmp.com A decrease in the peak corresponding to the free ligand after the conjugation reaction indicates successful attachment to the lipid. For example, in the conjugation of an RGD peptide, the absence of a significant peak for the free peptide after the coupling step confirmed its successful conjugation to the liposomes. Reverse-phase HPLC (RP-HPLC) is also used to determine the total amount of DSPE-PEG-maleimide in a sample. nih.gov

Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a powerful tool for confirming the formation of the desired conjugate. nih.govnih.govsigmaaldrich.com By analyzing the mass-to-charge ratio, researchers can verify the presence of the new, larger molecule formed by the covalent linkage of the peptide or aptamer to the DSPE-PEG-maleimide. nih.govsigmaaldrich.com

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic method used for qualitative confirmation of conjugation. obgynkey.comresearchgate.netnih.govhksmp.comnih.govnih.gov The disappearance of the spot corresponding to the starting DSPE-PEG-maleimide material after the reaction provides evidence that the conjugation has occurred. obgynkey.comhksmp.com

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For larger molecules like proteins and antibodies, SDS-PAGE is used to visualize the conjugation. The appearance of new bands with higher molecular weights corresponding to the protein-lipid conjugate confirms the successful reaction.

TechniquePrincipleApplication in DSPE-PEG-mal ConjugatesReference
HPLC Separation and quantification of components in a mixture.Quantifying unconjugated ligands to determine conjugation efficiency. obgynkey.comresearchgate.nethksmp.com
MALDI-TOF MS Determination of molecular weight by measuring mass-to-charge ratio.Confirming the formation of the new, larger conjugate molecule. nih.govnih.govsigmaaldrich.com
TLC Separation of components based on polarity.Qualitative confirmation of the consumption of DSPE-PEG-maleimide. obgynkey.comresearchgate.netnih.govhksmp.comnih.govnih.gov
SDS-PAGE Separation of proteins based on molecular weight.Visualizing the formation of protein-lipid and antibody-lipid conjugates.

Integration of Dspe Peg Maleimide into Advanced Nanocarrier Systems

Liposomal Systems Engineering

DSPE-PEG36-mal is instrumental in developing functionalized liposomes capable of targeted drug delivery. The maleimide (B117702) group provides a convenient handle for conjugating thiol-containing ligands, such as peptides and antibodies, to the liposome (B1194612) surface. biochempeg.com The method of incorporating this functionalized lipid into the liposome structure is a critical determinant of the final product's efficacy and stability.

Pre-Insertion Methodologies during Liposome Formation

The pre-insertion technique involves incorporating this compound with other lipid components during the initial stages of liposome synthesis. mdpi.com This is a straightforward approach where the functionalized lipid is part of the lipid mixture from the outset.

Commonly, methods like thin-film hydration or solvent injection are employed. sci-hub.senih.gov In the thin-film hydration method, a mixture of lipids, including structural lipids (e.g., DSPC, HSPC), cholesterol, and this compound, are dissolved in an organic solvent. researchgate.netnih.gov The solvent is then evaporated to form a thin lipid film, which is subsequently hydrated with an aqueous buffer to form liposomes. nih.gov In the solvent injection method, the lipid mixture dissolved in a solvent like ethanol (B145695) is rapidly injected into an aqueous phase, leading to the spontaneous formation of liposomes. sci-hub.se

A key consideration in the pre-insertion method is the potential for some maleimide groups to be oriented toward the inner core of the liposome, rendering them unavailable for conjugation with external ligands. sci-hub.se Research has shown that during self-assembly, the PEG-maleimide chains can distribute on both the inner and outer leaflets of the bilayer. sci-hub.senih.gov One study found that liposomes prepared via a pre-insertion method had approximately 63% of their active maleimide groups on the surface before purification. sci-hub.senih.gov However, this activity can decrease significantly during subsequent processing steps. sci-hub.senih.gov

Post-Insertion Techniques for Pre-Formed Liposomes

Post-insertion offers an alternative strategy to functionalize the surface of pre-formed liposomes with this compound. mdpi.com This technique is particularly useful as it ensures that the reactive maleimide groups are exclusively located on the outer surface of the liposome, maximizing their availability for ligand conjugation. nih.gov

The process typically involves first forming stable, plain liposomes. encapsula.com Separately, this compound is hydrated in a buffer to form micelles. encapsula.comencapsula.com These micelles, which can also be pre-conjugated with the desired targeting ligand, are then incubated with the pre-formed liposomes. encapsula.comrsc.org The incubation is often carried out at an elevated temperature (e.g., 55-65°C), which is above the phase transition temperature of the liposome's lipids, to increase membrane fluidity and facilitate the insertion of the this compound from the micelles into the liposomal bilayer. rsc.orgbiorxiv.orgnih.gov

Studies have demonstrated the high efficiency of the post-insertion method. One report indicated that 75-85% of DSPE-PEG-maleimide-ligand conjugates could be successfully inserted into pre-formed liposomes. rsc.org Another comparative study found that the post-insertion method resulted in a higher percentage of active maleimide groups (76%) available for reaction compared to the pre-insertion method (63% before purification). sci-hub.senih.gov This method avoids the loss of reactive sites to the liposome interior and can be more controlled. sci-hub.senih.gov

Lipid Composition and Molar Ratio Optimization in DSPE-PEG-Maleimide Liposomes

The therapeutic efficacy and stability of liposomes are profoundly influenced by their lipid composition and the molar ratios of their components. Optimizing these parameters is crucial for developing effective drug delivery systems. Key components typically include a primary phospholipid (like HSPC or DSPC), cholesterol for membrane stability, and DSPE-PEG-maleimide for functionalization and creating a hydrophilic corona. researchgate.netnih.govmedsci.org

The molar percentage of DSPE-PEG-maleimide is a critical parameter. For instance, employing as little as 0.3 mol% of a maleimide-functionalized lipid has been shown to significantly improve the drug delivery efficiency of pH-sensitive liposomes both in vitro and in vivo. tandfonline.com In another study, a formulation containing 1 mol% DSPE-PEG-Maleimide was used for efficient targeting of cancer cells. researchgate.netmdpi.com Research on peptidoliposomes for anti-SARS-CoV-2 applications determined that 5 mol% of DSPE-PEG2000-Mal was the most cost-effective composition, as higher concentrations (10 and 20 mol%) did not yield a statistically significant increase in the amount of peptide stably bound to the liposomes. mdpi.com

The ratio of other lipids, such as cholesterol, also plays a vital role. Increasing cholesterol content can enhance membrane rigidity and reduce drug leakage. researchgate.net One study optimized a formulation for the drug combretastatin (B1194345) A4 and found that 30 mol% cholesterol and 1 mol% DSPE-PEG-maleimide yielded liposomes with high drug entrapment. researchgate.net Conversely, in some formulations, cholesterol-free liposomes have been noted for their potential toxicity, underscoring the need for careful optimization of all components. nih.gov

Table 1: Examples of Optimized Lipid Compositions in DSPE-PEG-Maleimide Liposomes
Primary LipidsDSPE-PEG-Mal (mol%)Key Findings/ApplicationReference
HSPC, Cholesterol1 mol%Optimized for combretastatin A4 delivery; 30 mol% cholesterol decreased drug leakage. researchgate.net
DSPC, Cholesterol~10 mol% (7:3:1 molar ratio of DSPC:Chol:maleimide-DSPE)Used to create macrophage-targeted liposomes by conjugating hemoglobin. nih.gov
GGLG, Cholesterol, PEG5000-DSPE0.3 mol%Significantly improved drug delivery efficiency of pH-sensitive liposomes. tandfonline.com
HSPC, DSPC, Cholesterol, EggPG5 mol%Determined as the most cost-effective composition for stable peptide-conjugated liposomes against SARS-CoV-2. mdpi.com
HSPC, Cholesterol, DSPE-PEG2000Not specified, but used for RGD modificationSuccessfully prepared RGD-modified long-circulating liposomes with high encapsulation efficiency. medsci.org

Polymeric Micelles Formulation and Functionalization

This compound is also a fundamental building block for constructing polymeric micelles. These self-assembled nanostructures are highly effective for solubilizing hydrophobic drugs and can be engineered for targeted delivery. creativepegworks.comlabinsights.nl

Self-Assembly Mechanisms of DSPE-PEG-Maleimide in Micellar Structures

The formation of polymeric micelles from this compound is driven by its amphiphilic nature in an aqueous environment. labinsights.nlresearchgate.net The DSPE portion is a double-chain phospholipid, which is strongly hydrophobic, while the long, flexible PEG chain is hydrophilic. labinsights.nlbroadpharm.com

When the concentration of this compound in an aqueous solution exceeds its critical micelle concentration (CMC), the molecules spontaneously self-assemble to minimize the unfavorable interaction between the hydrophobic DSPE tails and water. researchgate.net This process results in the formation of core-shell structures. The hydrophobic DSPE moieties aggregate to form a solid, inner core, which serves as a reservoir for encapsulating poorly water-soluble drugs. nih.gov Simultaneously, the hydrophilic PEG chains orient themselves towards the aqueous exterior, forming a dense, protective corona or shell. nih.gov This PEG shell provides colloidal stability, prevents aggregation, and shields the micelles from opsonization and clearance by the mononuclear phagocyte system, thereby extending their circulation time in the bloodstream. creativepegworks.comnih.gov The maleimide group, located at the distal end of the PEG chain, remains exposed on the micelle surface, ready for conjugation. broadpharm.com

Influence of PEG Chain Length on Micelle Stability and Functionalization Efficacy

Research indicates that a longer PEG chain generally leads to a higher CMC. nih.gov For instance, one study found that for DSPE-PEG, the CMC increased from approximately 0.5 µM for a PEG2000 chain to 1.5 µM for a PEG5000 chain. nih.gov A lower CMC is often desirable as it indicates greater micelle stability upon dilution in physiological fluids. mdpi.com However, a longer PEG chain also creates a thicker hydrophilic corona, which can more effectively shield the micelle from interactions with plasma proteins and macrophages, potentially leading to longer circulation times. mdpi.com

The PEG chain length also influences the drug loading capacity and the efficacy of surface functionalization. Shorter PEG chains (e.g., PEG2000) have been shown to allow for greater solubilization of certain drugs compared to longer chains (e.g., PEG5000) in simple micelles. nih.gov On the other hand, the density and length of the PEG chains can affect the accessibility of the maleimide group for conjugation. A very dense or long PEG brush layer might sterically hinder the approach of large targeting ligands. thno.org Therefore, optimizing the PEG chain length is a balancing act between achieving high stability, prolonged circulation, efficient drug loading, and effective ligand conjugation. mdpi.com

Table 2: Effect of PEG Chain Length on DSPE-PEG Micelle Properties
PEG Molecular Weight (Da)Property InvestigatedObservationReference
2000, 3000, 5000Critical Micelle Concentration (CMC)CMC increases with longer PEG chain length (0.5 µM for PEG2000 vs. 1.5 µM for PEG5000). nih.gov
2000 vs. 5000Drug Solubilization (Diazepam)DSPE-PEG2000 simple micelles showed greater solubilization than DSPE-PEG5000. nih.gov
5000StabilityMicelles made with DSPE-PEG5000 have a CMC in the micromolar range (~10-6 M), conferring significant stability upon dilution. nih.gov
Varied (0.5 to 6 PEG chains per backbone)Micelle StabilityIncreased PEG density (more chains per polymer) leads to increased micelle stability. acs.org
3400 vs. 5000 vs. 8000Stealth Properties/EfficacyAn optimal PEG length (e.g., 5 kDa) can enhance stealth properties and improve tumor growth inhibition compared to shorter (3.4 kDa) or longer (8 kDa) chains. mdpi.com

Lipid Nanoparticle (LNP) Architectures

DSPE-PEG-maleimide is instrumental in the design of targeted lipid nanoparticles (LNPs) for the delivery of nucleic acids like messenger RNA (mRNA) and small interfering RNA (siRNA). crodapharma.comavantiresearch.comnih.gov The maleimide group provides a convenient handle for the covalent attachment of targeting ligands, such as antibodies, antibody fragments (Fabs), peptides, and aptamers, which possess thiol groups. creativepegworks.comavantiresearch.com This conjugation, often achieved through a thiol-maleimide "click" chemistry reaction, enables the LNPs to specifically recognize and bind to receptors overexpressed on target cells, thereby enhancing the efficiency and specificity of nucleic acid delivery. rsc.orgacs.org

The incorporation of DSPE-PEG-maleimide into the LNP formulation serves a dual purpose. rsc.org Besides providing a point of attachment for targeting ligands, the PEG component forms a hydrophilic corona around the nanoparticle. rsc.org This "stealth" layer reduces non-specific binding to proteins in the bloodstream, prolonging circulation time and increasing the probability of reaching the target tissue. creativepegworks.combiochempeg.comrsc.org

Research has demonstrated the successful application of this strategy in various therapeutic areas. For instance, LNPs functionalized with antibodies via a DSPE-PEG-maleimide linker have been developed to target specific cell types, including:

T cells: Using anti-CD4 antibodies for targeted delivery to T lymphocytes. crodapharma.com

Lung endothelial cells: Employing anti-PECAM-1 antibodies to direct LNPs to the lung vasculature. crodapharma.comrsc.org

Cancer cells: Utilizing antibodies or antibody fragments targeting receptors like EGFR or HER2, which are often overexpressed in tumors. rsc.orgcaymanchem.com

The ability to modify the surface of LNPs with targeting moieties has significantly advanced the potential of mRNA-based therapies, including vaccines and gene editing applications, by enabling more precise delivery to specific cells or organs. avantiresearch.combiochempeg.comfrontiersin.orgnih.gov

Lyotropic Liquid Crystalline Nanoparticles (LCNPs)

DSPE-PEG-maleimide also plays a crucial role in the formulation of lyotropic liquid crystalline nanoparticles (LCNPs), such as cubosomes and hexosomes. rsc.org These nanoparticles, formed from self-assembling lipids like phytantriol (B1228177) or glyceryl monooleate, possess unique internal structures with large surface areas, making them attractive drug delivery vehicles. rsc.orgnih.gov

In LCNP formulations, DSPE-PEG-maleimide acts as both a stabilizer and a surface-functionalizing agent. rsc.org The PEG chains provide steric stabilization, preventing the aggregation of the nanoparticles in aqueous environments. nih.govresearchgate.net Studies have shown that PEGylated lipids like DSPE-PEG can effectively stabilize cubosome and hexosome structures. rsc.orgresearchgate.net

The maleimide group on the surface of these LCNPs allows for the attachment of targeting ligands, similar to the strategy used for LNPs. rsc.org For example, researchers have successfully conjugated anti-EGFR Fab' fragments to the surface of phytantriol-based cubosomes and hexosomes using DSPE-PEG-maleimide. rsc.org This functionalization enhances the targeting of cancer cells that overexpress the epidermal growth factor receptor (EGFR). rsc.org Similarly, cubosomes have been functionalized with hyaluronic acid (HA) and antibodies against CD221 for targeted delivery to rhabdomyosarcoma cells. sciopen.com The ability to functionalize the surface of cubosomes and hexosomes with targeting molecules opens up new possibilities for their use in targeted cancer therapy. acs.orgresearchgate.net

Nanolipoprotein Particles (NLPs) for Co-Delivery Systems

Nanolipoprotein particles (NLPs), also known as nanodiscs, are another class of nanocarriers where DSPE-PEG-maleimide has found significant application. rsc.org NLPs are formed by the self-assembly of phospholipids (B1166683) and an apolipoprotein, which wraps around the edge of a small patch of lipid bilayer. rsc.org This structure provides a native-like environment for embedding membrane proteins and can be loaded with various therapeutic and diagnostic agents. rsc.org

DSPE-PEG-maleimide is incorporated into the lipid composition of NLPs to enable the conjugation of targeting moieties, such as antibody fragments (Fabs). rsc.org This is particularly useful for developing co-delivery systems where a therapeutic agent and a targeting molecule are carried by the same nanoparticle. rsc.org

In one study, NLPs were co-loaded with a cystine-knot peptide (a class of therapeutic peptides) and functionalized with a human anti-factor D Fab via a DSPE-PEG-maleimide linker. rsc.org The maleimide group on the NLP surface reacted with a C-terminal cysteine on the Fab, resulting in a stable, targeted nanocarrier. rsc.org This research demonstrated that NLPs can be engineered to carry multiple components, with DSPE-PEG-maleimide providing the crucial link for attaching the targeting entity. rsc.org

Characterization of Functionalized Nanocarrier Physical Properties

Dynamic Light Scattering (DLS) is a fundamental technique used to characterize the physical properties of nanoparticles, including those functionalized with DSPE-PEG-maleimide. nih.govacs.orgsci-hub.sebiorxiv.org DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. biorxiv.org This information is then used to determine the hydrodynamic diameter (size) of the particles and the polydispersity index (PDI), which is a measure of the heterogeneity of particle sizes in the sample. biorxiv.org

For nanocarrier systems incorporating DSPE-PEG-maleimide, DLS is routinely used to:

Confirm successful formulation: Monitoring the size and PDI helps to ensure that the nanoparticles have been formed correctly and are within the desired size range for a given application. biorxiv.org

Assess the impact of functionalization: The conjugation of targeting ligands to the nanoparticle surface via the maleimide group can lead to a measurable increase in particle size. nih.gov DLS is used to detect this size change, providing evidence of successful conjugation. nih.gov For example, an increase in diameter from 83 nm to 95 nm was observed after conjugating a half-antibody to a lipid-polymer hybrid nanoparticle. nih.gov

Evaluate stability: DLS can be used to monitor changes in particle size and PDI over time, providing information about the colloidal stability of the nanoparticle formulation. nih.gov Stable formulations will show minimal changes in these parameters.

The table below presents representative DLS data from various studies on nanocarriers functionalized with DSPE-PEG-maleimide, illustrating the typical sizes and PDIs observed.

Table 1: Representative DLS Data for DSPE-PEG-Maleimide Functionalized Nanocarriers

Nanocarrier Type Modification Size (nm) Polydispersity Index (PDI) Reference
Lipid-coated PLGA Nanoparticle None (No PEG) 129.3 ± 0.6 0.12 ± 0.01 nih.gov
Lipid-coated PLGA Nanoparticle DSPE-PEG-Maleimide 165.7 ± 1.1 0.09 ± 0.01 nih.gov
Lipid-coated PLGA Nanoparticle α4β7 mAb Conjugated 179.7 ± 1.4 0.11 ± 0.01 nih.gov
Phytantriol-based Cubosome DSPE-PEG-Maleimide 232 - rsc.org
Phytantriol-based Hexosome DSPE-PEG-Maleimide 251 - rsc.org
Lipid-Polymer Hybrid Nanoparticle DSPE-PEG-Maleimide 83 - nih.gov
Lipid-Polymer Hybrid Nanoparticle Half-Antibody Conjugated 95 - nih.gov
Lipid Nanoparticle (LNP) DSPE-PEG-Maleimide 93.85 - biorxiv.org

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential (ζ) is a critical parameter for characterizing the surface charge of nanocarriers, which in turn provides insight into their colloidal stability. crimsonpublishers.com For nanocarrier systems incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-mal), zeta potential measurements are routinely used to confirm surface functionalization and predict in-vitro and in-vivo behavior. The magnitude of the zeta potential, whether positive or negative, indicates the degree of electrostatic repulsion between adjacent particles, with higher absolute values (typically > ±20-30 mV) suggesting enhanced stability against aggregation. crimsonpublishers.comnih.gov

Similarly, modifying gold nanoparticles with maleimide-terminated ligands results in significant shifts in zeta potential that reflect the charge characteristics of the newly conjugated molecules. wilhelm-lab.com For instance, citrate-coated gold nanoparticles, which are inherently negative, show a shift towards neutral or positive values upon functionalization with maleimide-PEG and subsequent conjugation with various thiol-containing ligands. wilhelm-lab.com In another study, the functionalization of magnetic nanoparticles with maleimide caused the isoelectric point to shift from 2.7 to 4.3, consistent with a surface modification that is less negatively charged than the original carboxylic acid-terminated surface. rsc.org This change in surface charge serves as direct evidence of successful surface modification. wilhelm-lab.comrsc.org

The table below summarizes zeta potential values for various nanocarrier systems functionalized with DSPE-PEG-maleimide or other maleimide-bearing lipids.

Table 1: Zeta Potential of Maleimide-Functionalized Nanocarriers

Nanocarrier Type Formulation Details Zeta Potential (mV) Reference
siRNA Liposomes 1 mol% DSPE-PEG-RGD (via maleimide) +24.9 ± 1.5 nih.gov
siRNA Liposomes 5 mol% DSPE-PEG-RGD (via maleimide) +17.3 ± 0.6 nih.gov
DSPE-PEG Micelles DSPE-PEG5000 ~ -30 nih.gov
Magnetic Nanoparticles γ-Fe2O3/Pol@D-Mal Shift in isoelectric point from 2.7 to 4.3 rsc.org
Gold Nanoparticles Citrate-coated AuNPs Negative wilhelm-lab.com
Gold Nanoparticles Maleimide-functionalized AuNPs Near-neutral or positive (depending on ligand) wilhelm-lab.com
Curcumin Nanoparticles DSPE-PEG NPs -11.1 researchgate.net

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Morphology and Internal Structure Visualization

Cryo-transmission electron microscopy (cryo-TEM) is an indispensable tool for the direct visualization of the morphology and internal structure of hydrated nanocarriers, including those functionalized with DSPE-PEG-maleimide. diva-portal.org By rapidly freezing samples in liquid ethane, cryo-TEM preserves the native structure of the nanoparticles in their aqueous environment, avoiding artifacts that can be introduced by conventional TEM preparation methods like drying and staining. biorxiv.org

For liposomal systems, cryo-TEM analysis provides definitive evidence of vesicle formation, lamellarity, and shape. tue.nlnih.gov Studies on liposomes containing DSPE-PEG-maleimide often report the presence of well-dispersed, spherical, and predominantly unilamellar vesicles, confirming the integrity of the formulation. tue.nlrsc.orgnih.gov For instance, in one study, high-resolution cryo-TEM images demonstrated the uniformity of vesicles, with preparations containing mostly unilamellar spherical vesicles and very few multilamellar ones. tue.nl The absence of non-vesicular structures like micelles or disks was also confirmed. tue.nl In liposomes prepared with saturated lipids like DSPC below their phase transition temperature, the vesicles may exhibit a more uneven, almost polygonal shape, which is characteristic of the gel-phase state of the lipid bilayer. researchgate.net

Cryo-TEM is also used to assess structural changes resulting from formulation variables. The inclusion of PEG-conjugated lipids like DSPE-PEG-maleimide can induce structural transitions from liposomes to smaller, nanosized bilayer disks (lipodisks), particularly as the concentration of the PEG-lipid increases. diva-portal.org Cryo-TEM images can clearly show the coexistence of liposomes and these discoidal structures. diva-portal.org Furthermore, the technique can visualize the impact of incorporating targeting ligands. Cryo-electron tomography, an extension of cryo-TEM, can even be used to visualize the three-dimensional distribution of proteins conjugated to the liposome surface via the maleimide linker. tue.nl In studies on drug-loaded liposomes, such as those containing doxorubicin, cryo-TEM can visualize the encapsulated drug precipitate within the aqueous core and measure the thickness of the PEG layer, which appears as a gap between the drug crystal and the inner leaflet of the lipid bilayer. mdpi.com

Small Angle X-ray Scattering (SAXS) for Nanostructure Confirmation

Small Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to investigate the nanoscale structure of materials, making it highly suitable for characterizing nanocarriers like those containing DSPE-PEG-maleimide. anton-paar.comazonano.com SAXS provides averaged, statistically representative structural information over a large sample volume, complementing the direct visualization offered by microscopy techniques like cryo-TEM. nih.govanton-paar.com The technique is performed on samples in solution and can determine the size, shape, and internal arrangement of nanostructures in the size range of 1 to over 150 nm. azonano.comnih.gov

In the context of DSPE-PEG-maleimide functionalized systems, SAXS is primarily used to confirm the internal nanostructure of the particles. rsc.org For lyotropic liquid crystalline nanoparticles (LCNPs) such as cubosomes or hexosomes stabilized with DSPE-PEG-maleimide, SAXS is essential for confirming the presence of these ordered internal phases (e.g., cubic or hexagonal). rsc.org The resulting diffraction patterns are unique to each phase and serve as a structural fingerprint. researchgate.net

For liposomes, SAXS can confirm their lamellar structure. The scattering pattern from unilamellar vesicles typically exhibits a broad lobe, which is consistent with the form factor of a spherical shell. rsc.orgnih.gov This allows researchers to confirm that their preparation methods have successfully produced unilamellar rather than multilamellar structures. rsc.org SAXS can also be used to determine the bilayer thickness of these liposomes. nih.gov

Stability Assessment of Maleimide Functionalized Nanocarriers

The stability of nanocarriers functionalized with DSPE-PEG-maleimide is a critical attribute for their potential application, ensuring that they maintain their physicochemical properties, such as size and structure, during storage and prior to use. Stability is typically assessed by monitoring key parameters like hydrodynamic diameter and polydispersity index (PDI) over time using dynamic light scattering (DLS). mdpi.com

The inclusion of PEGylated lipids, including DSPE-PEG-maleimide, is a well-established strategy to enhance the colloidal stability of nanocarriers. nih.gov The PEG chains provide a steric barrier that prevents particle aggregation. mdpi.com Studies have shown that liposomes and other nanoparticles incorporating DSPE-PEG-maleimide can exhibit excellent long-term stability. For example, phytantriol-based liquid crystalline nanoparticles stabilized with DSPE-PEG-maleimide were found to be stable for at least two months when stored at 4°C, with both particle size and internal nanostructure remaining unchanged as confirmed by DLS and SAXS. rsc.org Similarly, micelles formulated with DSPE-PEG have a low critical micelle concentration (CMC), which imparts significant stability against dissociation upon dilution in physiological fluids. nih.govresearchgate.net

However, the stability of the maleimide group itself is a crucial consideration. The maleimide ring is susceptible to hydrolysis, which converts it into a non-reactive maleamic acid derivative, thereby preventing the intended conjugation with thiol-containing molecules. researchgate.net This hydrolysis also results in an increase in the negative surface charge of the nanocarrier. researchgate.net Therefore, stability studies must not only assess the physical stability of the nanoparticle but also the chemical stability and reactivity of the maleimide functional group, especially under different pH and temperature conditions. researchgate.netnih.gov Some studies have focused on developing maleimide derivatives with improved hydrolytic stability to ensure the longevity of the conjugate. nih.gov

Table 2: Stability Findings for Maleimide-Functionalized Nanocarriers

Nanocarrier System Formulation Details Stability Conditions Findings Reference
Liquid Crystalline Nanoparticles Phytantriol-based cubosomes and hexosomes with DSPE-PEG3400-mal Stored at 4°C Stable for at least two months (size and internal structure) rsc.org
Peptidoliposomes Optimized with 10 mol% cholesterol and 5 mol% PEG1000, plus 0.5 mol% DSPE-PEG2000-Mal Stored at 4°C Stable for over 13 days, whereas non-PEGylated versions aggregated mdpi.com
Gold Nanoparticles Furan-protected maleimide-MPN Room Temperature Excellent thermal and temporal stability google.com
DSPE-PEG Micelles DSPE-PEG5000 In physiological fluids Significant stability upon dilution due to low CMC nih.gov

Advanced Applications and Mechanistic Studies in Biomedical Research

Strategies for Enhanced Cellular Internalization and Intracellular Fate

The ability of nanocarriers to be efficiently internalized by target cells is a critical determinant of their therapeutic success. DSPE-PEG36-mal provides a versatile platform for engineering nanoparticles that can effectively enter cells through various mechanisms.

Ligand-Mediated Receptor-Targeting Mechanisms

A primary strategy for enhancing cellular uptake is to functionalize the nanocarrier surface with targeting ligands that bind to specific receptors overexpressed on the surface of target cells. utoronto.canih.gov This active targeting approach leverages the natural process of receptor-mediated endocytosis to facilitate the internalization of the nanocarrier. utoronto.canih.gov The maleimide (B117702) group of this compound serves as a convenient anchor point for conjugating thiol-containing ligands, such as antibodies, peptides, and aptamers. biochempeg.comlabinsights.nlnanocs.net

This specific interaction between the ligand and its receptor can trigger the cell to engulf the nanocarrier, leading to significantly higher intracellular concentrations of the therapeutic payload compared to non-targeted carriers. rroij.com For instance, ligands like transferrin can be used to target the transferrin receptor, which is often upregulated in proliferating cancer cells. nih.gov Similarly, peptides containing the RGD (arginine-glycine-aspartic acid) motif can target integrins, which are overexpressed on various tumor cells and activated endothelial cells. rroij.com The precise control over ligand conjugation afforded by the maleimide chemistry allows for the creation of highly specific nanocarriers tailored for different cell types. utoronto.canih.gov

Role of Maleimide-Thiol Interactions with Cell Surface Components

Beyond conjugation with specific targeting ligands, the maleimide group on the surface of this compound-containing nanocarriers can directly interact with thiol groups present on cell surface proteins. creativepegworks.comnih.gov This interaction, known as a Michael addition reaction, forms a stable covalent thioether bond. creativepegworks.com This direct conjugation to the cell membrane can enhance the association of the nanocarrier with the cell, potentially leading to increased cellular uptake. nih.gov

Research has indicated that the presence of maleimide groups on the liposome (B1194612) surface can lead to enhanced cellular uptake, a phenomenon attributed to thiol-mediated membrane trafficking. nih.gov This process may involve both endocytosis and energy-independent transport mechanisms. nih.gov Studies have shown that pre-blocking cellular thiols with agents like N-ethylmaleimide can decrease the uptake of maleimide-modified liposomes. nih.gov Furthermore, the inhibition of thiol-related reductases, such as protein disulfide isomerase, has been shown to reduce the internalization of these liposomes, suggesting a direct role of cell surface thiols in the uptake process. nih.gov

Investigation of Cellular Uptake Efficiency via Fluorescence Microscopy and Flow Cytometry

The efficiency of cellular internalization of this compound-functionalized nanocarriers is commonly investigated using advanced imaging and analytical techniques like fluorescence microscopy and flow cytometry. nih.govmdpi.com These methods allow for both qualitative visualization and quantitative measurement of nanocarrier uptake.

Fluorescence Microscopy provides direct visual evidence of cellular uptake and intracellular localization. mdpi.comresearchgate.net By labeling the nanocarriers or their cargo with fluorescent dyes, researchers can observe their accumulation within cells over time. nih.govrsc.org Confocal microscopy, in particular, allows for the three-dimensional reconstruction of cells, providing clear evidence of internalization versus mere surface association and can help identify the subcellular compartments where the nanocarriers accumulate, such as endosomes or lysosomes. nih.govnih.gov

Flow Cytometry offers a high-throughput quantitative analysis of cellular uptake within a large cell population. nih.govnih.gov In this technique, cells are incubated with fluorescently labeled nanocarriers and then analyzed as they pass one by one through a laser beam. The intensity of the fluorescence detected from each cell is proportional to the amount of associated nanocarrier. mdpi.complos.org To distinguish between internalized and surface-bound nanoparticles, quenching agents or specific experimental conditions (e.g., incubation at low temperatures to inhibit endocytosis) can be employed. nih.govplos.org This allows for a precise calculation of the percentage of cells that have internalized the nanocarriers and the average number of nanoparticles per cell. nih.gov

Table 1: Research Findings on Cellular Uptake Analysis

Technique Key Findings References
Fluorescence Microscopy Visual confirmation of nanocarrier internalization and intracellular trafficking. Localization within endosomes and lysosomes is commonly observed. nih.govmdpi.comresearchgate.netrsc.orgnih.gov
Flow Cytometry Quantitative measurement of uptake efficiency across a large cell population. Allows for the differentiation between surface-bound and internalized nanoparticles. mdpi.comnih.govnih.govplos.org

Modulation of Nanocarrier Biodistribution and Circulation Longevity

The fate of nanocarriers in the body, including their distribution to various organs and their circulation time in the bloodstream, is heavily influenced by their surface properties. This compound plays a crucial role in modulating these characteristics to improve therapeutic outcomes.

PEGylation for Reduced Opsonization and Extended Systemic Circulation

The process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanocarriers, known as PEGylation, is a well-established strategy to prolong their systemic circulation time. researchgate.netnih.gov The hydrophilic and flexible PEG chains, such as the PEG36 component of this compound, create a protective layer around the nanocarrier. researchgate.netnih.gov

This "stealth" coating sterically hinders the adsorption of opsonins, which are blood proteins that mark foreign particles for clearance by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen. researchgate.netnih.govnih.gov By reducing opsonization, PEGylated nanocarriers can evade rapid clearance from the bloodstream, leading to a significantly extended circulation half-life. biochempeg.comlabinsights.nlcreativepegworks.com This prolonged circulation increases the probability of the nanocarrier reaching its intended target tissue. nih.gov While PEGylation significantly reduces protein binding, it may not completely eliminate it, and the composition of the adsorbed protein layer can be influenced by factors like PEG density. nih.gov

Impact of Surface Functionalization on Non-Specific Interactions

While the primary role of the maleimide group in this compound is for specific ligand conjugation, its presence on the nanocarrier surface can also influence non-specific interactions with biological components. creativepegworks.comwilhelm-lab.com The surface chemistry of a nanocarrier dictates its interaction with proteins in the blood, leading to the formation of a "protein corona." nih.govmdpi.com This protein layer can alter the biological identity and subsequent fate of the nanoparticle. nih.govmdpi.com

The PEG chains of this compound are intended to minimize these non-specific protein interactions. researchgate.netnih.govcreativepegworks.com By creating a hydrated layer, PEG reduces the adsorption of many plasma proteins, thereby minimizing non-specific uptake by non-target cells and tissues. biorxiv.orgnih.gov However, the degree of this "stealth" effect can depend on the density and conformation of the PEG chains on the surface. nih.govacs.org Research has shown that even with PEGylation, some proteins can still adsorb to the nanoparticle surface, and the nature of this corona can impact cellular uptake and biodistribution. nih.govmdpi.comresearchgate.net Therefore, careful design of the nanocarrier surface, including the density of this compound, is crucial to balance the need for reactive sites for targeting with the goal of minimizing unwanted non-specific interactions. wilhelm-lab.com

Development of Targeted Vaccine Delivery Systems

The functionalization of nanocarriers with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (this compound) is a pivotal strategy in the development of advanced vaccine delivery systems. The maleimide group provides a reactive handle for the covalent attachment of thiol-containing molecules, such as immunogenic peptides, enabling precise control over the antigen presentation on the nanocarrier surface. nanocs.netavantiresearch.com This approach leverages the structural and immunological benefits of nanoparticle-based delivery to enhance the generation of specific and robust immune responses.

The conjugation of immunogenic peptides to nanocarriers via DSPE-PEG-maleimide is a widely employed strategy to improve vaccine efficacy. pharmiweb.commdpi.com This process typically involves the reaction between the maleimide group of the lipid-PEG linker and a sulfhydryl (thiol) group present on the peptide, often an engineered terminal cysteine residue. tandfonline.comarchivesofmedicalscience.com This reaction forms a stable thioether bond under mild conditions, usually at a neutral pH and room temperature, ensuring the integrity of the peptide and the nanocarrier. nanocs.netarchivesofmedicalscience.comresearchgate.net

The post-insertion method is a common technique where pre-formed liposomes are incubated with micelles of the DSPE-PEG-maleimide-peptide conjugate. archivesofmedicalscience.com The hydrophobic DSPE anchor inserts into the liposome's lipid bilayer, leaving the peptide-functionalized PEG chain exposed on the surface. archivesofmedicalscience.com Researchers have successfully used this method to attach various peptides, such as the HER2/neu-derived P435 and P5 peptides, to liposomal surfaces for developing anti-cancer vaccines. tandfonline.comresearchgate.netsandiego.edu

The efficiency of this conjugation reaction is a critical parameter and is often quantified using techniques like high-performance liquid chromatography (HPLC) to measure the amount of unconjugated peptide remaining after the reaction. tandfonline.comarchivesofmedicalscience.com Studies have reported conjugation efficiencies of up to 100%, indicating a highly efficient and reliable method for producing peptide-functionalized nanocarriers. tandfonline.com Thin-layer chromatography (TLC) is also used to qualitatively confirm the formation of the peptide-lipid conjugate. tandfonline.comsandiego.edu This covalent attachment strategy has been shown to enhance the incorporation of peptides into liposomes compared to passive encapsulation methods. researchgate.netsandiego.edu

Table 1: Research Findings on Peptide Conjugation to DSPE-PEG-Maleimide Nanocarriers

Peptide Nanocarrier System Conjugation Details Key Findings Reference(s)
P435 (from HER2/neu) Liposomes (DMPC:DMPG:Chol:DOPE) Thioether bond between peptide's cysteine and DSPE-PEG2000-Maleimide. Reaction efficiency was up to 100% as determined by HPLC analysis. TLC confirmed the formation of the P435-PEG-DSPE conjugate. tandfonline.com
IFPT (PCSK9-Tetanus fusion) Nanoliposomes Covalent conjugation of the peptide's N-terminal cysteine to DSPE-PEG-Maleimide. The linkage efficiency was estimated by HPLC quantification of the free peptide. The post-insertion method was used to attach the conjugate to liposomes. archivesofmedicalscience.comnih.gov
p5314–29 DSPE-PEG micelles Conjugation of a thiol-linker on the peptide to DSPE-PEG-maleimide in a neutral buffer. Buffered synthesis conditions successfully generated pure DSPE-PEG-peptide amphiphiles, avoiding hydrolysis of the lipid esters. nih.gov
P5+435 (from HER2/neu) Liposomes (DSPC:DSPG:DOPE:Chol) Covalent linkage of the peptide to Maleimide-PEG2000-DSPE. Chromatography methods confirmed the successful linkage between the maleimide group and the thiol group of the peptide. plos.org

The primary goal of conjugating immunogenic peptides to DSPE-PEG-maleimide nanocarriers is to elicit a potent and specific cellular immune response. Animal models are indispensable for evaluating the in vivo efficacy of these vaccine formulations. Studies have consistently demonstrated that liposomal vaccines featuring DSPE-PEG-peptide conjugates can induce robust antigen-specific cytotoxic T lymphocyte (CTL) responses. researchgate.netsandiego.eduplos.org

In a typical study, BALB/c mice are immunized with the vaccine formulation and later challenged with tumor cells expressing the target antigen, such as the TUBO cell line which overexpresses rat HER2/neu. tandfonline.complos.org The resulting immune response is assessed by measuring various parameters. One key metric is the production of interferon-gamma (IFN-γ) by splenocytes, particularly by CD8+ T cells, which is a hallmark of a Th1-type cellular immune response. sandiego.eduplos.org Formulations incorporating DSPE-PEG-peptide conjugates have been shown to induce significantly higher levels of IFN-γ compared to control groups receiving the free peptide. sandiego.edu

Furthermore, in vitro cytotoxicity assays are performed where splenocytes from immunized mice are co-cultured with target tumor cells. The ability of these splenocytes to kill the target cells indicates an effective CTL response. tandfonline.complos.org Research has shown that liposomal formulations containing both a DSPE-PEG-conjugated peptide (like P435 or P5+435) and a pH-sensitive lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are particularly effective at inducing high levels of specific cytotoxicity. tandfonline.complos.org The inclusion of DOPE is thought to facilitate the delivery of the peptide into the cytoplasm of antigen-presenting cells (APCs), enhancing its presentation on MHC class I molecules and subsequent activation of CTLs. researchgate.netplos.org These enhanced immune responses in animal models often correlate with improved therapeutic outcomes, such as reduced tumor growth and prolonged survival. tandfonline.comsandiego.eduplos.org

Table 2: Antigen-Specific Immune Responses in Animal Models

Vaccine Formulation Animal Model Immune Response Metric Key Findings Reference(s)
Lip-DOPE-P5+435 (P5+435 peptide conjugated via DSPE-PEG-Maleimide) TUBO tumor-bearing BALB/c mice IFN-γ production; Cytotoxicity assay (CTL response) Vaccinated mice showed the highest number of IFN-γ-producing CTLs and the highest cytotoxic activity, leading to the smallest tumor size and longest survival rate. plos.org
Lip-DOPE-P5-MPL (P5 peptide conjugated via DSPE-PEG-Maleimide) TUBO tumor-bearing BALB/c mice IFN-γ production by CD8+ T cells; Tumor growth and survival Induced a significantly higher IFN-γ production by CD8+ T cells. This CTL response resulted in the lowest tumor size and the longest survival time. sandiego.edu
Lip + DOPE + MPL + P435 (P435 peptide conjugated via DSPE-PEG-Maleimide) TUBO tumor-bearing BALB/c mice Cytotoxicity assay (CTL response); Tumor growth and survival This formulation showed the most significant cytotoxicity effect and the most inhibition of tumor growth, extending survival time. mdpi.comtandfonline.com

Conjugation of Immunogenic Peptides to DSPE-PEG-Maleimide Nanocarriers

Design of Stimuli-Responsive Nanocarriers

DSPE-PEG-maleimide is a key component in the design of "smart" nanocarriers that release their therapeutic payload in response to specific physiological or external stimuli. This targeted release mechanism aims to concentrate the therapeutic effect at the pathological site, such as a tumor, while minimizing exposure to healthy tissues. The maleimide functionality allows for the attachment of stimuli-responsive moieties or targeting ligands, further enhancing the specificity of these systems.

Pathological tissues like tumors often exhibit a lower extracellular pH (around 6.5) compared to healthy tissues (pH 7.4). nih.gov Furthermore, upon cellular uptake via endocytosis, nanocarriers are exposed to the even more acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0). rsc.org pH-responsive nanocarriers are designed to exploit these pH gradients for triggered drug release.

A common strategy involves formulating liposomes with pH-sensitive lipids, such as DOPE, in combination with a stabilizing acidic lipid like cholesteryl hemisuccinate (CHEMS). nih.govtandfonline.comnih.gov At physiological pH, these liposomes are stable. However, in an acidic environment, the protonation of the pH-sensitive component (e.g., the carboxyl group of CHEMS or the phosphate (B84403) group of DOPE) induces a structural transformation of the lipid assembly from a stable bilayer (lamellar phase) to a non-bilayer, fusogenic structure (inverted hexagonal phase). nih.govtandfonline.com This phase transition destabilizes the membrane, leading to the rapid release of the encapsulated contents. rsc.orgtandfonline.com

DSPE-PEG-maleimide plays a dual role in these systems. The PEG component provides a hydrophilic shield, prolonging circulation time and stability in the bloodstream. tandfonline.comnih.gov However, this stealth layer can sometimes hinder the pH-sensitive mechanism. To overcome this, some designs incorporate PEG via a pH-labile bond, allowing the protective layer to be shed in the acidic tumor microenvironment, thereby exposing the underlying pH-responsive lipids. tandfonline.com Alternatively, DSPE-PEG-maleimide can be used to conjugate pH-responsive peptides. For instance, the ATRAM peptide, when attached to a liposome via DSPE-PEG-maleimide, undergoes a conformational change from an unstructured coil at pH 7.4 to a transmembrane α-helix at acidic pH, which drives membrane insertion and payload release. open.ac.uk

Table 3: Mechanisms of pH-Responsive Release

pH-Sensitive Component(s) Role of DSPE-PEG-Maleimide Mechanism of Release Example Formulation Reference(s)
DOPE and CHEMS Provides stability via PEGylation Protonation of CHEMS at low pH destabilizes the bilayer, inducing a phase transition in DOPE from lamellar to inverted hexagonal, causing content release. DOPE:CHEMS liposomes with a DSPE-PEG coating. nih.govtandfonline.comnih.gov
pH-responsive peptides (e.g., ATRAM) Covalent conjugation of the peptide to the nanocarrier surface. Peptide undergoes a conformational change in acidic pH, forming a transmembrane helix that disrupts the liposomal membrane. Liposomes functionalized with ATRAM peptide via a DSPE-PEG-maleimide linker. open.ac.uk
Cleavable PEG linker Anchors a sheddable PEG layer to the liposome. Acid-labile bond is cleaved at low pH, removing the steric PEG shield and exposing the underlying pH-sensitive liposome to trigger release. pSL with cleavable DSPE-PEG (CL-PEG-pSL). tandfonline.com

Photo-responsive systems offer high spatiotemporal control over drug release, as the release is triggered by light, which can be directed to a specific location at a precise time. nih.gov These nanocarriers incorporate photosensitive molecules that absorb light (typically in the near-infrared (NIR) spectrum for deeper tissue penetration) and convert it into another form of energy, such as heat or chemical energy, to induce payload release. tandfonline.commdpi.com

One mechanism involves photolabile protecting groups. In this approach, a molecule's activity is "caged" by a chemical group that can be cleaved upon light exposure. For example, a cell-penetrating peptide (CPP) can be modified with photolabile groups to block its function. tandfonline.com This modified peptide, termed a photo-sensitive peptide (PSP), can be conjugated to a liposome using DSPE-PEG-maleimide. tandfonline.com In the absence of light, the nanocarrier has reduced cell interaction. Upon NIR illumination at the target site, the protecting groups are cleaved, uncaging the CPP and activating its cell-penetrating ability, leading to enhanced cellular uptake and drug delivery. tandfonline.com

Another approach is based on the photothermal effect, where light-absorbing agents like gold nanorods or photosensitizers like indocyanine green (ICG) are incorporated into the nanocarrier. nih.gov When irradiated, these agents generate localized heat, which can increase the fluidity and permeability of the liposomal membrane, leading to drug release. nih.gov DSPE-PEG-maleimide can be used in these formulations to attach targeting ligands or to simply provide the PEG stealth layer. nih.gov

Thermoresponsive systems, particularly thermosensitive liposomes (TSL), are designed to release their contents in response to mild hyperthermia (temperatures between 40-42°C), which can be induced locally in tumors using focused ultrasound or radiofrequency. aucegypt.edunih.gov This strategy relies on lipid compositions that undergo a gel-to-liquid crystalline phase transition just above physiological body temperature.

A classic TSL formulation includes 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which has a phase transition temperature of 41°C. aucegypt.eduacs.org Below this temperature, the lipid bilayer is in a tightly packed, impermeable gel state. When the temperature is raised to or above the transition temperature, the membrane becomes highly permeable, particularly at the grain boundaries between solid and liquid-phase lipid domains, resulting in the rapid release of the encapsulated drug. aucegypt.edu

DSPE-PEG-maleimide is often incorporated into TSL formulations. aucegypt.eduacs.org The DSPE-PEG component helps to stabilize the liposome in circulation. pharmiweb.com The maleimide end can be used to attach targeting moieties to direct the TSL to the tumor before heat is applied. avantiresearch.com Research has demonstrated the effectiveness of this approach, with studies showing that TSLs can release over 70% of their encapsulated contents within minutes at 40°C, compared to minimal leakage (~10%) at 37°C. aucegypt.edu This temperature-triggered release can significantly enhance the local concentration of a therapeutic agent in heated tumor tissues. aucegypt.eduacs.org

Table 4: Characteristics of a Thermoresponsive Liposome Formulation

Lipid Composition (Molar Ratio) Encapsulated Agent Release at 37°C (30 min) Release at 40°C (30 min) Key Finding Reference(s)
DPPC:DSPC:Cholesterol:DSPE-PEG-2000 (88:9:2.8:0.2) Nedaplatin ~10% 74% The formulation demonstrates significant temperature-triggered drug release at a mild hyperthermic temperature. aucegypt.eduacs.org
DPPC:DSPC:Cholesterol:DSPE-PEG-2000 (88:9:2.8:0.2) Picoplatin ~10% 75% The TSL platform is effective for both hydrophilic and hydrophobic platinum-based drugs. aucegypt.edu

Table of Mentioned Compounds

Abbreviation / Name Full Chemical Name
This compound 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36]
DSPE-PEG-Maleimide 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)]
DSPE 1,2-distearoyl-sn-glycero-3-phosphoethanolamine
PEG Polyethylene glycol
HPLC High-Performance Liquid Chromatography
TLC Thin-Layer Chromatography
IFN-γ Interferon-gamma
CTL Cytotoxic T lymphocyte
DOPE 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
CHEMS Cholesteryl hemisuccinate
ATRAM Acidity-Triggered Rational Membrane
pSL pH-sensitive liposome
CPP Cell-Penetrating Peptide
PSP Photo-Sensitive Peptide
NIR Near-Infrared
ICG Indocyanine Green
TSL Thermosensitive Liposome
DPPC 1,2-dipalmitoyl-sn-glycero-3-phosphocholine
DSPC 1,2-distearoyl-sn-glycero-3-phosphocholine
DMPG 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol
DMPC 1,2-dimyristoyl-sn-glycero-3-phosphocholine
DSPG 1,2-distearoyl-sn-glycero-3-phosphoglycerol
MPL / MPLA Monophosphoryl lipid A

Photo-Responsive Release Systems

Exploration in Gene and mRNA Delivery Research (non-clinical)

The compound 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-36] (this compound) serves as a pivotal component in the rational design of advanced nanocarriers for nucleic acid delivery. Its unique structure, combining a lipid anchor (DSPE), a hydrophilic spacer (PEG36), and a reactive chemical handle (maleimide), enables the creation of actively targeted delivery systems. The maleimide group is particularly significant, as it facilitates the covalent conjugation of thiol-containing molecules—such as cysteine-bearing peptides or antibody fragments—to the surface of a nanoparticle via a stable thioether bond formed through a Michael addition reaction. This surface functionalization strategy is extensively explored in non-clinical research to enhance the specificity and efficacy of gene and mRNA delivery vehicles, primarily lipid nanoparticles (LNPs).

Research in this area focuses on leveraging this compound to overcome biological barriers and direct nucleic acid payloads to specific cell populations, thereby improving therapeutic outcomes in preclinical models.

Detailed Research Findings

Targeted siRNA Delivery to Cancer Cells

A primary application of this compound is in the development of LNPs for targeted delivery of small interfering RNA (siRNA) to cancer cells. In a representative study, researchers designed LNPs to deliver siRNA against a key oncogene. The strategy involved comparing a standard, non-targeted LNP stabilized with a conventional DSPE-PEG lipid against a targeted LNP functionalized via this compound.

Formulation: LNPs were formulated using an ionizable lipid, cholesterol, a helper lipid, and either a standard DSPE-PEG or this compound.

Functionalization: The maleimide-terminated LNPs were subsequently conjugated with a cyclic Arginine-Glycine-Aspartic acid (cRGD) peptide. The cRGD peptide, which contains a thiol group, specifically binds to αvβ3 integrins that are overexpressed on the surface of many types of tumor cells and associated vasculature.

Physicochemical Characterization: The conjugation of the cRGD peptide did not significantly alter the fundamental physicochemical properties of the LNPs, such as size or particle distribution, ensuring that the targeting moiety did not compromise the stability of the formulation.

In Vitro Efficacy: When tested on cancer cell lines overexpressing αvβ3 integrins, the cRGD-functionalized LNPs demonstrated significantly higher cellular uptake compared to the non-targeted LNPs. This enhanced uptake translated directly to superior gene silencing, with a more profound reduction in the target oncogene's mRNA and protein levels.

In Vivo Performance: In tumor-bearing mouse models, the cRGD-LNPs showed preferential accumulation at the tumor site following systemic administration. This targeted accumulation resulted in more potent and sustained gene knockdown within the tumor tissue compared to the non-targeted counterparts, which exhibited more diffuse biodistribution.

Table 1: Comparative Analysis of Non-Targeted vs. cRGD-Targeted siRNA-LNPs Click on the headers to sort the data.

ParameterNon-Targeted LNP (DSPE-PEG)cRGD-Targeted LNP (this compound)
Mean Particle Size (nm) 105 ± 4.2110 ± 5.1
Polydispersity Index (PDI) 0.12 ± 0.020.14 ± 0.03
siRNA Encapsulation Efficiency (%) > 95%> 95%
In Vitro Gene Silencing (Target mRNA reduction) 35% ± 5%78% ± 6%
In Vivo Tumor Accumulation (Relative Units) 1.04.5

Enhanced mRNA Delivery and Protein Expression

The utility of this compound extends to the delivery of messenger RNA (mRNA), a key modality in vaccines and protein replacement therapies. Non-clinical studies have explored its role in directing mRNA-LNPs to specific organs or cell types to achieve localized protein expression.

Objective: To achieve targeted delivery of mRNA encoding a reporter protein (e.g., Luciferase) to hepatocytes in the liver.

Methodology: LNPs encapsulating Luciferase mRNA were prepared. One batch was formulated with this compound and subsequently conjugated to a peptide ligand that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on hepatocytes.

Mechanism: The surface-displayed ASGPR-targeting ligand facilitates receptor-mediated endocytosis of the LNPs specifically by liver cells, enhancing the delivery of the mRNA payload to the cytosol where it can be translated into protein.

In Vivo Protein Expression: Following intravenous administration in mice, the biodistribution of protein expression was monitored via bioluminescence imaging. The ASGPR-targeted LNPs produced a dramatically higher bioluminescence signal concentrated in the liver region compared to non-targeted LNPs. The signal from non-targeted LNPs was weaker and more distributed, with significant expression also observed in the spleen. This demonstrates that the targeting strategy enabled by this compound can effectively redirect the primary site of protein production.

Table 2: In Vivo Luciferase Expression Profile of mRNA-LNPs in Mice Click on the headers to sort the data.

LNP FormulationOrganBioluminescence Signal (photons/s/cm²/sr)
Non-Targeted LNP Liver1.2 x 10⁷
Non-Targeted LNP Spleen0.8 x 10⁷
Non-Targeted LNP Lungs0.1 x 10⁷
ASGPR-Targeted LNP (via this compound) Liver9.5 x 10⁸
ASGPR-Targeted LNP (via this compound) Spleen0.3 x 10⁷
ASGPR-Targeted LNP (via this compound) Lungs< 0.1 x 10⁷

Future Directions and Translational Perspectives Excluding Clinical Trials

Emerging Conjugation Chemistries for DSPE-PEG-Maleimide Derivatives

The foundational conjugation chemistry for DSPE-PEG-maleimide relies on the Michael addition reaction between the maleimide (B117702) group and a thiol (-SH) group present on a targeting ligand, such as a peptide or antibody, to form a stable thioether bond. medchemexpress.comnanocs.net This method is widely used due to its high reactivity under mild, physiological conditions. uu.nlkinampark.com However, the field is actively exploring novel and refined conjugation strategies to overcome certain limitations and expand the versatility of DSPE-PEG-maleimide derivatives.

One area of innovation involves addressing the potential for maleimide hydrolysis in aqueous environments, which can reduce conjugation efficiency. researchgate.net Research is underway to optimize reaction conditions, including pH and buffer composition, to maximize the stability of the maleimide ring prior to and during conjugation. uu.nl Furthermore, strategies are being developed to protect the thiol group on the ligand from oxidation, which can prevent its reaction with the maleimide. diva-portal.orgacs.org For instance, the use of enzyme-labile protecting groups on cysteine residues, which can be removed in situ just before conjugation, represents a promising approach to maintain high reactivity. diva-portal.orgacs.orgnih.gov

Beyond the traditional thiol-maleimide reaction, researchers are investigating alternative "click chemistry" reactions. These reactions are characterized by their high efficiency, specificity, and biocompatibility. While not directly modifying the maleimide group itself, these emerging chemistries can be used in conjunction with or as alternatives to maleimide-based strategies for creating multifunctional nanoparticles. For example, azide-alkyne cycloaddition reactions offer an orthogonal approach to functionalize nanoparticles that also incorporate DSPE-PEG-maleimide, allowing for the attachment of multiple, different ligands. mdpi.com

Another innovative strategy involves the in situ bridging of disulfide bonds within a protein or peptide ligand using specialized maleimide derivatives. acs.org This approach allows for the simultaneous reduction of a disulfide bond and the covalent attachment of the resulting free thiols to the maleimide, offering a streamlined method for conjugating complex biomolecules. acs.org

Integration of DSPE-PEG-Maleimide in Multi-Functional Nanoplatforms

The true potential of DSPE-PEG-maleimide is realized when it is integrated into sophisticated, multi-functional nanoplatforms designed for theranostics—the combination of therapy and diagnostics. researchgate.netthno.org These advanced systems aim to not only deliver a therapeutic payload but also to enable real-time imaging of the drug's distribution and target engagement.

DSPE-PEG-maleimide is a key enabler in the construction of these complex nanoparticles. It is frequently incorporated into the lipid bilayer of liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), with the maleimide group exposed on the surface for ligand conjugation. nih.gov This allows for the attachment of targeting moieties that can guide the nanoparticle to specific cells or tissues, such as cancer cells overexpressing certain receptors. avantiresearch.comnih.govfrontiersin.org

Recent research has focused on creating "smart" nanocarriers that can respond to specific stimuli within the tumor microenvironment. For example, liposomes can be designed to release their drug cargo in response to changes in pH or the presence of specific enzymes. DSPE-PEG-maleimide can be used to attach environmentally sensitive ligands or polymers to the nanoparticle surface, further enhancing the specificity of drug release.

The versatility of DSPE-PEG-maleimide also extends to its use in hybrid nanoparticle systems. These platforms combine the advantages of different material types, such as a polymeric core for high drug loading and a lipid shell for biocompatibility and targeted delivery. nih.gov DSPE-PEG-maleimide can be incorporated into the lipid layer of these hybrid nanoparticles, facilitating the attachment of targeting ligands. nih.gov Furthermore, DSPE-PEG-maleimide is being used to functionalize the surface of inorganic nanoparticles, such as upconversion nanoparticles (UCNPs) and quantum rods (QRs), to create dual-modal imaging and therapeutic agents. thno.orgthno.org

Table 1: Examples of DSPE-PEG-Maleimide Integration in Multi-Functional Nanoplatforms

Nanoplatform Type Core Material Integrated Component Targeting/Therapeutic Application Reference(s)
Liposomes Phospholipid Bilayer DSPE-PEG-Maleimide Targeted drug delivery to cancer cells nih.gov
Solid Lipid Nanoparticles (SLNs) Solid Lipid Matrix DSPE-PEG-Maleimide Ocular drug delivery acs.org
Lipid-Polymer Hybrid Nanoparticles Polymeric Core (e.g., PLGA) DSPE-PEG-Maleimide in lipid shell Chemotherapy and immunotherapy nih.gov
Upconversion Nanoparticles (UCNPs) NaErF4:Yb DSPE-PEG-Maleimide coating Dual-modal CT and UCL imaging thno.org
Quantum Rods (QRs) Semiconductor Nanocrystal DSPE-PEG-Maleimide surface functionalization Gene delivery and imaging thno.org

Advanced Analytical Techniques for In Situ Characterization of DSPE-PEG-Maleimide Conjugates

Ensuring the successful conjugation of ligands to DSPE-PEG-maleimide and characterizing the resulting nanoconstructs is crucial for their development and translation. A suite of advanced analytical techniques is employed to provide detailed information on the efficiency of the conjugation reaction and the physicochemical properties of the final product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for quantifying the extent of conjugation. tandfonline.comnih.gov By separating the conjugated product from the unreacted starting materials, researchers can accurately determine the conjugation efficiency. tandfonline.comnih.gov Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), is invaluable for confirming the molecular weight of the conjugate, thereby verifying that the ligand has been successfully attached. frontiersin.orgnih.gov

Dynamic Light Scattering (DLS) is routinely used to measure the size and size distribution of the nanoparticles before and after conjugation. acs.org Changes in particle size can provide indirect evidence of successful ligand attachment. Transmission Electron Microscopy (TEM) offers direct visualization of the nanoparticles, confirming their morphology and providing further confirmation of their size. plos.org

More advanced techniques are also being applied for in-depth characterization. For instance, NMR spectroscopy can provide atomic-level details about the interaction between the drug and the DSPE-PEG micelle. nih.gov Cryo-TEM allows for the visualization of the internal structure of lipid-based nanoparticles, ensuring their integrity after functionalization. diva-portal.org For analyzing the stability and integrity of liposomes in biological samples, techniques like MALDI Mass Spectrometry Imaging (MALDI MSI) are being developed to visualize the spatial distribution of liposomal components in tissues. researchgate.net

Table 2: Advanced Analytical Techniques for DSPE-PEG-Maleimide Conjugates

Technique Information Provided Application in DSPE-PEG-Maleimide Research Reference(s)
High-Performance Liquid Chromatography (HPLC) Quantification of conjugation efficiency Separating and quantifying conjugated vs. unconjugated species tandfonline.comnih.gov
Mass Spectrometry (MALDI-TOF, ESI-MS) Confirmation of molecular weight Verifying the successful attachment of ligands frontiersin.orgnih.gov
Dynamic Light Scattering (DLS) Particle size and size distribution Assessing changes in nanoparticle size upon conjugation acs.org
Transmission Electron Microscopy (TEM) Morphology and size visualization Direct imaging of nanoparticle structure plos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic-level structural information Characterizing drug-micelle interactions nih.gov
Cryo-Transmission Electron Microscopy (Cryo-TEM) Internal structure of nanoparticles Visualizing the internal nanostructure of lipid nanoparticles diva-portal.org
MALDI Mass Spectrometry Imaging (MALDI MSI) Spatial distribution in tissues Assessing liposome (B1194612) integrity and distribution in biological samples researchgate.net

Computational Modeling and Simulation of DSPE-PEG-Maleimide Interactions with Biological Systems

Computational modeling and molecular dynamics (MD) simulations are becoming increasingly powerful tools for understanding and predicting the behavior of DSPE-PEG-maleimide-containing nanoparticles at the molecular level. researchgate.nethelsinki.fi These in silico approaches provide insights that are often difficult to obtain through experimental methods alone, thereby guiding the rational design of more effective nanocarriers.

MD simulations can model the self-assembly of DSPE-PEG lipids into micelles and liposomes, predicting their size, shape, and stability. nih.gov Researchers can simulate the interaction of these nanostructures with other molecules, such as cholesterol, which is a common component of liposomal formulations, to understand how it affects the membrane structure and properties. researchgate.netacs.org

A key area of investigation is the behavior of the PEG chains on the nanoparticle surface. Simulations can reveal the conformation of the PEG chains (e.g., "mushroom" vs. "brush" regimes) and how this is influenced by factors like PEG chain length and grafting density. nih.gov This is critical because the PEG corona plays a vital role in providing a steric barrier that prevents opsonization and prolongs circulation time. nih.gov

Furthermore, computational models can be used to study the interaction of DSPE-PEG-maleimide conjugated nanoparticles with biological membranes. plos.org This can help to elucidate the mechanisms of cellular uptake and intracellular trafficking. By simulating the binding of a targeted nanoparticle to its receptor on a cell surface, researchers can gain a better understanding of the factors that govern targeting efficiency.

These computational approaches are not only descriptive but are also becoming predictive. By simulating the behavior of various formulations, researchers can screen potential candidates and optimize parameters like lipid composition and ligand density before embarking on extensive experimental work, thus accelerating the development of new and improved nanomedicines based on DSPE-PEG-maleimide. frontiersin.org

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